1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone is a compound known for its versatile applications, particularly in the field of photoinitiation. This compound is characterized by its unique structure, which includes a triazine ring substituted with trichloromethyl groups and a phenyl ring attached to an ethanone group. Its ability to absorb light and initiate polymerization reactions makes it a valuable component in various industrial and scientific applications .
Preparation Methods
The synthesis of 1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone typically involves the reaction of cyanuric chloride with appropriate phenyl and ethanone derivatives. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the substitution reactions. Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazine derivatives.
Scientific Research Applications
1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone is widely used in scientific research due to its photoinitiating properties. It is employed in:
Chemistry: As a photoinitiator in free radical photopolymerization of acrylates and methacrylates under UV or visible light.
Biology: In the development of photoresponsive materials for biological applications, such as drug delivery systems.
Medicine: Potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.
Industry: Utilized in the production of photocurable resins and coatings, enhancing the efficiency and performance of these materials
Mechanism of Action
The mechanism of action of 1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone involves the absorption of light, leading to the cleavage of the trichloromethyl groups and the generation of reactive radicals. These radicals initiate polymerization reactions by reacting with monomers, forming polymer chains. The molecular targets include the double bonds in acrylates and methacrylates, which undergo radical addition reactions .
Comparison with Similar Compounds
Similar compounds to 1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone include:
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Known for its high-performance photoinitiating properties under LED exposure.
Bisacylphosphine oxide (BAPO): A well-known photoinitiator with longer wavelength absorption.
2,4,6-Trimethylbenzoyl-diphenyl-phosphineoxide (TPO): Another efficient photoinitiator used in industrial applications
The uniqueness of 1-(4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)phenyl)ethanone lies in its ability to generate radicals efficiently under both UV and visible light, making it versatile for various photopolymerization processes.
Properties
CAS No. |
120028-36-6 |
---|---|
Molecular Formula |
C13H7Cl6N3O |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
1-[4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]ethanone |
InChI |
InChI=1S/C13H7Cl6N3O/c1-6(23)7-2-4-8(5-3-7)9-20-10(12(14,15)16)22-11(21-9)13(17,18)19/h2-5H,1H3 |
InChI Key |
JNNRBDNSVJZCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.